molecular formula C16H18N2O2S B5526044 N,N-dimethyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

N,N-dimethyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

Cat. No.: B5526044
M. Wt: 302.4 g/mol
InChI Key: CBLGWYBUFRYCPZ-WUKNDPDISA-N
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Description

N,N-dimethyl-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is a chemical compound with the molecular formula C16H18N2O2S. This compound is known for its unique structure, which includes a sulfonyl group and a benzenecarboximidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-methylbenzenesulfonamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N’-(4-methylphenyl)sulfamide
  • N,N-dimethyl-N’-(4-methylphenyl)formamidine
  • N,N-dimethyl-N’-(4-methylphenyl)imidoformamide

Uniqueness

N,N-dimethyl-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is unique due to its combination of a sulfonyl group and a benzenecarboximidamide moiety. This structure imparts distinct chemical properties, making it valuable for specific research applications that similar compounds may not fulfill.

Properties

IUPAC Name

N,N-dimethyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-13-9-11-15(12-10-13)21(19,20)17-16(18(2)3)14-7-5-4-6-8-14/h4-12H,1-3H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGWYBUFRYCPZ-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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